Homoaerothionin (AN)
Description
Homoaerothionin (AN) is a brominated tyrosine-derived alkaloid isolated from marine sponges of the genus Pseudoceratina and Aplysina cavernicola. Structurally, it features a dibrominated phenolic core linked to a pentamethylene ((CH₂)₅) chain, distinguishing it from its shorter-chain analogs like aerothionin (CH₂)₄) . Homoaerothionin exhibits dual bioactivity: neurobehavioral modulation (e.g., dose-dependent hypoactivity or hyperactivity in zebrafish larvae) and anti-tumor activity against pheochromocytoma cells, with reduced toxicity to normal tissue compared to other bromotyrosines . Its mechanism of action is hypothesized to involve interactions with acetylcholine esterase (AChE) systems and sodium channels, though precise molecular targets remain under investigation .
Properties
IUPAC Name |
7,9-dibromo-N-[5-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]pentyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Br4N4O8/c1-38-18-12(26)8-24(20(34)16(18)28)10-14(32-40-24)22(36)30-6-4-3-5-7-31-23(37)15-11-25(41-33-15)9-13(27)19(39-2)17(29)21(25)35/h8-9,20-21,34-35H,3-7,10-11H2,1-2H3,(H,30,36)(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPNMQCEVMBCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Br4N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955777 | |
| Record name | N,N'-(Pentane-1,5-diyl)bis(7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
832.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34232-66-1 | |
| Record name | HOMOAEROTHIONIN (AN) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-(Pentane-1,5-diyl)bis(7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Homoaerothionin can be synthesized through phenolic oxidation of the methyl pyruvate oxime derivative using thallium(III) trifluoroacetate as a key reagent . This method involves several steps, including the preparation of the oxime derivative and its subsequent oxidation to form the desired bromotyrosine compound.
Industrial Production Methods: While specific industrial production methods for Homoaerothionin are not well-documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective bromination, and oxidation reactions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: Homoaerothionin undergoes various chemical reactions, including:
Oxidation: The phenolic groups in Homoaerothionin can be oxidized under specific conditions.
Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Thallium(III) trifluoroacetate is commonly used for the oxidation of phenolic groups.
Substitution: Nucleophilic reagents such as amines or thiols can be used to substitute bromine atoms under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives of Homoaerothionin.
Scientific Research Applications
Homoaerothionin has shown promise in several scientific research applications, particularly in the field of cancer research. Studies have demonstrated its potential as an anti-tumor agent, with significant activity against pheochromocytoma cell lines . Additionally, Homoaerothionin has been investigated for its cytotoxicity on normal tissue cells, suggesting a therapeutic window for its application in cancer treatment .
Mechanism of Action
The mechanism of action of Homoaerothionin involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. It has been shown to diminish the viability of cancer cells by inducing apoptosis and inhibiting cell proliferation . The exact molecular targets and pathways involved are still under investigation, but its effects on cell viability and growth inhibition are well-documented.
Comparison with Similar Compounds
Aerothionin
Structural Differences :
- Homoaerothionin contains a (CH₂)₅ chain, whereas aerothionin has a (CH₂)₄ chain .
Functional Implications : - Neurotoxicity : Homoaerothionin induces hyperactivity at 100 nM (p < 0.0001) in zebrafish predator-response assays, contrasting with aerothionin’s biphasic hypoactivity-hyperactivity profile .
- Anti-Tumor Activity: Both compounds reduce viability of MPC and MTT pheochromocytoma cells at 25 µM, but aerothionin is more potent under normoxia (EC₅₀ = ~10 µM vs. Homoaerothionin’s EC₅₀ = ~25 µM) . Under hypoxia, Homoaerothionin’s efficacy diminishes, requiring higher concentrations (50 µM) to inhibit cell proliferation .
- Normal Cell Toxicity: Both compounds reduce endothelial cell viability at high micromolar concentrations (>25 µM) but stimulate fibroblast proliferation (Homoaerothionin: 116.4% viability at 25 µM) .
Aeroplysinin-1
Structural Differences :
- A smaller molecule lacking the extended lipidic chain of Homoaerothionin and aerothionin .
Functional Implications : - Neurotoxicity : Aeroplysinin-1 causes hyperactivity at low concentrations (1 nM) but hypoactivity at higher doses, suggesting distinct AChE interactions .
- Anti-Tumor Activity: Higher potency against pheochromocytoma cells (EC₅₀ = 9.6–11.4 µM) compared to Homoaerothionin . Normal Cell Toxicity: Aeroplysinin-1 is more toxic to fibroblasts (EC₅₀ = 40.1 µM) than Homoaerothionin, which enhances fibroblast viability .
Comparative Data Tables
Table 1. Anti-Tumor Activity in Pheochromocytoma Cells
| Compound | EC₅₀ (µM) - MPC Cells (Normoxia) | EC₅₀ (µM) - MPC Cells (Hypoxia) | 3D Spheroid Growth Inhibition (10 µM) |
|---|---|---|---|
| Homoaerothionin | 25.0 | >50 | 60–70% |
| Aerothionin | 10.0 | 25.0 | 80–90% |
| Aeroplysinin-1 | 9.6–11.4 | 15.0 | Not tested |
Table 2. Normal Cell Toxicity
| Compound | Endothelial Cell Viability (25 µM) | Fibroblast Viability (25 µM) |
|---|---|---|
| Homoaerothionin | 60–70% | 116.4% |
| Aerothionin | 55–65% | 105.0% |
| Aeroplysinin-1 | 30–40% | 40.1% |
Mechanistic Insights and Therapeutic Potential
- Neurobehavioral Effects : The longer lipidic chain of Homoaerothionin may reduce its ability to penetrate the blood-brain barrier compared to aerothionin, altering its neurotoxicological profile .
- Therapeutic Window : Homoaerothionin and aerothionin exhibit wider therapeutic windows than aeroplysinin-1 due to lower fibroblast toxicity .
Q & A
Basic Research Questions
Q. What experimental design principles are critical for synthesizing Homoaerothionin (AN) with high purity?
- Methodological Answer : Optimize synthesis protocols using Design of Experiments (DoE) to assess variables like temperature, catalyst concentration, and reaction time. Validate purity via HPLC-MS and NMR, ensuring spectral matches with reference data. Include negative controls (e.g., solvent-only reactions) to rule out contamination .
- Data Contradiction Tip : If yield discrepancies arise, cross-validate analytical methods (e.g., compare NMR integration with LC-MS quantification) and review stoichiometric ratios for reagent degradation .
Q. How should researchers characterize the stability of Homoaerothionin (AN) under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via UV-Vis spectroscopy or tandem mass spectrometry. Use Arrhenius kinetics to extrapolate shelf-life data. Document polymorphic changes with X-ray diffraction .
- Data Contradiction Tip : If degradation products conflict with theoretical pathways, re-examine reaction mechanisms (e.g., photooxidation vs. hydrolysis) using isotope-labeled analogs .
Q. What safety protocols are essential for handling Homoaerothionin (AN) in laboratory settings?
- Methodological Answer : Use butyl rubber gloves (12-15 mil thickness) for direct handling, as they resist permeation for >4 hours. Pair with NIOSH-approved respirators if aerosolization occurs. Implement fume hoods for synthesis steps and store samples in airtight containers with desiccants .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in Homoaerothionin’s (AN) proposed mechanism of action?
- Methodological Answer : Employ density functional theory (DFT) to simulate reaction intermediates and compare with experimental kinetic data. Validate models using isotopic tracing (e.g., ¹⁸O-labeled substrates) and adjust parameters like solvent polarity or pH in simulations .
- Data Contradiction Tip : If in silico predictions mismatch observed outcomes, re-optimize force fields or incorporate explicit solvent models to improve accuracy .
Q. What strategies mitigate batch-to-batch variability in Homoaerothionin (AN) bioactivity assays?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum-free media) and include internal controls (e.g., reference inhibitors). Use orthogonal assays (e.g., SPR for binding affinity vs. ELISA for functional activity) to confirm consistency .
- Data Contradiction Tip : If bioactivity diverges between batches, analyze residual solvents (via GC-MS) or trace metal contaminants (via ICP-OES) as potential confounders .
Q. How do researchers validate novel analytical methods for detecting Homoaerothionin (AN) in complex matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Assess linearity (R² >0.99), LOD/LOQ (e.g., signal-to-noise >3:1 and 10:1), and matrix effects using spike-and-recovery experiments. Cross-validate with a second technique (e.g., LC-MS vs. CE) .
- Data Contradiction Tip : If recovery rates fall outside 85-115%, investigate matrix interference (e.g., protein binding) using solid-phase extraction or derivatization .
Methodological Frameworks for Research Design
- For Feasibility : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Example: Isolate Homoaerothionin (AN) metabolites ethically using in vitro hepatocyte models instead of in vivo trials initially .
- For Literature Gaps : Use PICO (Population, Intervention, Comparison, Outcome) to structure reviews. Example: "Does Homoaerothionin (AN) (I) inhibit Enzyme X (P) more effectively than analog Y (C) in reducing oxidative stress (O)?" .
Tables for Key Experimental Parameters
| Parameter | Optimal Range | Analytical Method | Reference |
|---|---|---|---|
| Synthesis Temperature | 25–30°C | In-situ IR spectroscopy | |
| Purity Threshold | ≥98% (HPLC) | Diode-array detection | |
| Stability pH Range | 6.5–7.5 | Potentiometric titration |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
